molecular formula C24H23N5O2 B11088125 N1-((Z)-2-(3-Pyridyl)-1-{[4-(2-pyridyl)piperazino]carbonyl}-1-ethenyl)benzamide

N1-((Z)-2-(3-Pyridyl)-1-{[4-(2-pyridyl)piperazino]carbonyl}-1-ethenyl)benzamide

Cat. No.: B11088125
M. Wt: 413.5 g/mol
InChI Key: DWUZEWNAPYCKPP-FXBPSFAMSA-N
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Description

N1-((Z)-2-(3-Pyridyl)-1-{[4-(2-pyridyl)piperazino]carbonyl}-1-ethenyl)benzamide is a complex organic compound that features multiple functional groups, including pyridyl and piperazino moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((Z)-2-(3-Pyridyl)-1-{[4-(2-pyridyl)piperazino]carbonyl}-1-ethenyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as substituted pyridines and piperazines, followed by coupling reactions to form the final product. Common reagents used in these reactions include coupling agents like EDCI or DCC, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N1-((Z)-2-(3-Pyridyl)-1-{[4-(2-pyridyl)piperazino]carbonyl}-1-ethenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N1-((Z)-2-(3-Pyridyl)-1-{[4-(2-pyridyl)piperazino]carbonyl}-1-ethenyl)benzamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a physiological response. The molecular targets and pathways involved could include inhibition of specific enzymes or binding to receptor sites.

Comparison with Similar Compounds

Similar Compounds

    N1-((Z)-2-(3-Pyridyl)-1-{[4-(2-pyridyl)piperazino]carbonyl}-1-ethenyl)benzamide analogs: Compounds with similar structures but different substituents.

    Other pyridyl-piperazino compounds: Molecules that contain both pyridyl and piperazino groups but differ in their overall structure.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.

Properties

Molecular Formula

C24H23N5O2

Molecular Weight

413.5 g/mol

IUPAC Name

N-[(Z)-3-oxo-1-pyridin-3-yl-3-(4-pyridin-2-ylpiperazin-1-yl)prop-1-en-2-yl]benzamide

InChI

InChI=1S/C24H23N5O2/c30-23(20-8-2-1-3-9-20)27-21(17-19-7-6-11-25-18-19)24(31)29-15-13-28(14-16-29)22-10-4-5-12-26-22/h1-12,17-18H,13-16H2,(H,27,30)/b21-17-

InChI Key

DWUZEWNAPYCKPP-FXBPSFAMSA-N

Isomeric SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)/C(=C/C3=CN=CC=C3)/NC(=O)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C(=CC3=CN=CC=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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